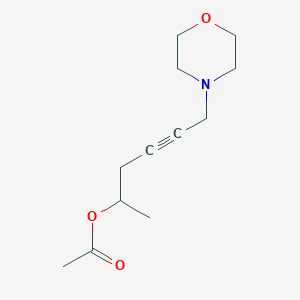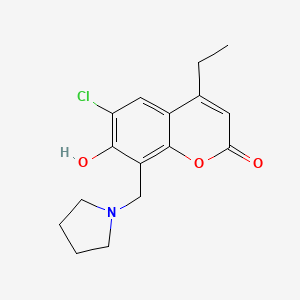![molecular formula C20H19FN2O2 B5910440 2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)
2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound, also known as FGIN-1-27, belongs to the class of benzo[g]indazole derivatives and has been shown to possess a range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is not fully understood. However, it has been shown to interact with a number of neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. It has also been suggested that it may modulate the activity of certain ion channels, such as the NMDA receptor.
Biochemical and Physiological Effects:
Studies have shown that 2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole can produce a range of biochemical and physiological effects. These include increased levels of certain neurotransmitters, such as dopamine and serotonin, in certain regions of the brain. It has also been shown to reduce the activity of certain stress-related hormones, such as corticosterone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole in lab experiments is its well-established pharmacological profile. It has been extensively studied and its effects have been well-characterized. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole. Some possible areas of investigation include:
1. Further studies of its mechanism of action, including its interactions with specific neurotransmitter systems and ion channels.
2. Investigation of its potential as a treatment for various neurological and psychiatric disorders, such as depression, anxiety, and addiction.
3. Development of new derivatives of 2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole with improved pharmacological properties.
4. Investigation of its potential as a tool for studying the function of specific neurotransmitter systems in the brain.
5. Development of new methods for synthesizing 2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole and related compounds.
Méthodes De Synthèse
The synthesis of 2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole involves the reaction of 4-fluoroaniline with 2-acetyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Applications De Recherche Scientifique
2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been investigated for its potential as a treatment for drug addiction and neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c1-12(24)23-20(13-3-6-15(21)7-4-13)18-9-5-14-11-16(25-2)8-10-17(14)19(18)22-23/h3-4,6-8,10-11,18,20H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFPFUBBUBDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5910357.png)

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)


![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)


![6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5910420.png)
![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)
![3-hydroxy-4-(1-piperidinylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)

![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)